molecular formula C8H10BrCl2N B2639880 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2138059-42-2

2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride

Cat. No. B2639880
CAS RN: 2138059-42-2
M. Wt: 270.98
InChI Key: JTLYGFCQQONBMT-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1787272-12-1 . It has a molecular weight of 270.98 . The IUPAC name for this compound is 2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrClN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.98 . The physical form of this compound is a powder .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), has been documented, where analytical techniques like NMR, GC-MS, and X-ray crystallography were employed for identification. This research highlights the methodology for synthesizing psychoactive phenethylamine derivatives, emphasizing the chemical processes involved in obtaining primary amine functionalities through specific reactions, such as the Delépine reaction (Power et al., 2015).

Analytical Applications

The investigation into the in vivo metabolism of similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifies urinary metabolites through analytical techniques. This study provides insight into the metabolic pathways, potentially aiding in the understanding of how such compounds are processed biologically (Kanamori et al., 2002).

Chemical Reactions and Mechanisms

Research has also focused on the reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including computational studies to investigate these reactions. Such studies are crucial for understanding the chemical reactivity and potential applications of these compounds in synthesizing new materials or drugs (Erdogan & Erdoğan, 2019).

Corrosion Inhibition

Another application involves the use of thiazole and thiadiazole derivatives, including compounds with similar bromo-chlorophenyl structures, as corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies have been conducted to predict their performances, demonstrating the interdisciplinary application of such compounds beyond their biological effects (Kaya et al., 2016).

Environmental Applications

The feasibility of using TiO2 nanotubes for enriching DDT and its metabolites in environmental water samples has been investigated, showcasing the environmental monitoring potential of related compounds. This research highlights how such compounds can be applied in environmental sciences to detect and quantify pollutants (Zhou et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLYGFCQQONBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride

CAS RN

2138059-42-2
Record name 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
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